Triethylphosphine gold bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylphosphine gold bromide is a coordination compound consisting of a gold(I) center coordinated to a triethylphosphine ligand and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylphosphine gold bromide can be synthesized through the reaction of gold(I) bromide with triethylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the gold(I) center. The general reaction is as follows:
AuBr+P(C2H5)3→[Au(P(C2H5)3)Br]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard laboratory techniques such as Schlenk line techniques to maintain an inert atmosphere and prevent contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the gold(I) center is oxidized to gold(III).
Substitution: The bromide ligand can be substituted with other ligands, such as chloride or iodide, under appropriate conditions.
Reduction: The compound can be reduced back to elemental gold under strong reducing conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens and peroxides.
Substitution: Ligand exchange reactions can be facilitated by using halide salts or other nucleophiles.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Major Products:
Oxidation: Gold(III) complexes.
Substitution: Gold(I) complexes with different ligands.
Reduction: Elemental gold.
Scientific Research Applications
Chemistry: Triethylphosphine gold bromide is used as a catalyst in various organic reactions, including cycloisomerization and hydroamination. Its ability to activate π-systems makes it valuable in synthetic chemistry.
Biology and Medicine: Gold(I) complexes, including this compound, have shown potential as anticancer agents. They can inhibit enzymes such as thioredoxin reductase, which is overexpressed in many cancers .
Industry: The compound is used in the electronics industry for the deposition of gold films and in the synthesis of gold nanoparticles .
Mechanism of Action
Triethylphosphine gold bromide exerts its effects primarily through the inhibition of thioredoxin reductase, an enzyme involved in maintaining the redox balance within cells. By inhibiting this enzyme, the compound induces oxidative stress, leading to cell death in cancer cells . Additionally, the gold(I) center can interact with sulfur-containing proteins, further disrupting cellular functions .
Comparison with Similar Compounds
Auranofin: A gold(I) complex with a triethylphosphine ligand and a thioglucose ligand.
Chloro(triphenylphosphine)gold(I): Another gold(I) complex with a triphenylphosphine ligand and a chloride ligand.
Uniqueness: Triethylphosphine gold bromide is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other gold(I) complexes. Its ability to undergo ligand exchange and its catalytic properties make it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
gold(3+);triethylphosphane;tribromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.Au.3BrH/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;;3*1H/q;+3;;;/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELHWNHHIOMFRD-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.[Br-].[Br-].[Br-].[Au+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AuBr3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80931444 |
Source
|
Record name | Gold(3+) bromide--triethylphosphane (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80931444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14243-60-8 |
Source
|
Record name | Triethylphosphine gold bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014243608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gold(3+) bromide--triethylphosphane (1/3/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80931444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.